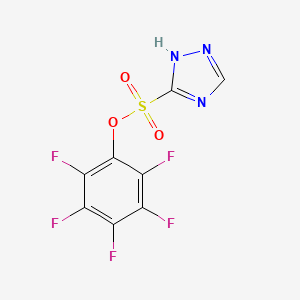

pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate

Description

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 1H-1,2,4-triazole-5-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F5N3O3S/c9-2-3(10)5(12)7(6(13)4(2)11)19-20(17,18)8-14-1-15-16-8/h1H,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBZKACHYMBPMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F5N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate typically involves the reaction of 1H-1,2,4-triazole-5-sulfonic acid with pentafluorophenol. The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction conditions usually include a solvent like dichloromethane (DCM) and are performed at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate undergoes various chemical reactions, including:

Nucleophilic Substitution: The pentafluorophenyl group can be substituted by nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction: The triazole ring can participate in redox reactions, although specific conditions and reagents vary depending on the desired outcome.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DCM or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, nucleophilic substitution with an amine would yield a pentafluorophenyl triazole sulfonamide.

Scientific Research Applications

Antimicrobial Activity

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate and its derivatives have demonstrated significant antimicrobial properties. Research indicates that triazole derivatives possess broad-spectrum activity against various pathogens, including bacteria and fungi.

Case Study: Antifungal Activity

A study published in the Journal of Pharmaceutical Sciences reported that several triazole derivatives exhibited enhanced antifungal activity compared to standard antifungal agents. The incorporation of the triazole moiety into compounds significantly increased their effectiveness against species such as Candida albicans and Aspergillus flavus .

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Triazole Derivative A | Candida albicans | 0.01 μmol/mL |

| Triazole Derivative B | Aspergillus flavus | 0.03 μmol/mL |

Anticancer Properties

The triazole framework is also associated with anticancer activity. Studies have shown that compounds containing the triazole structure can inhibit cancer cell proliferation.

Case Study: Anticancer Screening

Research conducted on a series of triazole derivatives revealed that certain compounds displayed potent activity against human cancer cell lines, with some exhibiting IC50 values in the low micromolar range .

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Triazole Derivative C | HCT116 (Colon Cancer) | 0.5 |

| Triazole Derivative D | MCF-7 (Breast Cancer) | 0.8 |

Fungicides

This compound has been evaluated for its potential as a fungicide in agricultural settings.

Case Study: Efficacy Against Fungal Pathogens

A comparative study showed that triazole-based fungicides significantly outperformed traditional fungicides in controlling plant pathogens like Fusarium oxysporum. The study noted a reduction in disease incidence by over 70% when applying these compounds .

| Fungicide Type | Target Pathogen | Efficacy (%) |

|---|---|---|

| Traditional Fungicide | Fusarium oxysporum | 40% |

| Triazole-Based Fungicide | Fusarium oxysporum | 75% |

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step processes that yield high-purity products suitable for biological testing.

Synthetic Route Overview

The synthesis often includes the reaction of pentafluorophenol with sulfonyl hydrazides followed by cyclization to form the triazole ring .

Mechanism of Action

The mechanism by which pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate exerts its effects involves the reactivity of the pentafluorophenyl group and the triazole ring. The pentafluorophenyl group is highly electron-withdrawing, making the sulfonate ester more susceptible to nucleophilic attack. This reactivity is harnessed in various chemical transformations and modifications of biomolecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences, functional groups, substituents, and applications of pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate and analogous compounds:

Key Comparative Analysis

Core Heterocycle and Electronic Effects

- 1,2,4-Triazole vs. Tetrazole () :

The 1,2,4-triazole core in the target compound exhibits moderate aromaticity and electron-deficient character, whereas tetrazoles (e.g., 5-(4-fluorophenethylsulfonyl)-1-phenyl-1H-tetrazole) are more electron-deficient due to the additional nitrogen atom. This difference influences reactivity in cycloaddition reactions and coordination chemistry . - Pyrazole Derivatives () :

Pyrazole-based analogs (e.g., 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole) lack the sulfonate group entirely, instead featuring a sulfanyl (thioether) linkage. Pyrazoles are less aromatic than triazoles, reducing their stability in oxidative environments .

Functional Group Reactivity

- Sulfonate Ester vs. Sulfonamide () :

The sulfonate ester in the target compound is a superior leaving group compared to sulfonamides (e.g., Flucarbazone sodium salt). This makes the former more reactive in nucleophilic substitutions, while sulfonamides are stable under basic conditions and participate in hydrogen bonding, enhancing their herbicidal activity . - Sulfamoyl vs. Pentafluorosulfanyl () :

Sulfamoyl groups (e.g., 5-(p-sulfamoylphenyl)-1H-1,2,4-triazole) introduce hydrogen-bonding capacity, increasing solubility in polar solvents. In contrast, pentafluorosulfanyl groups (e.g., 5-(pentafluoro-lambda6-sulfanyl)-1,3-benzenediamine) are highly electronegative, improving thermal stability and lipophilicity .

Substituent Effects

- Fluorinated Aromatic Groups: The pentafluorophenyl group in the target compound enhances electrophilicity and resistance to metabolic degradation compared to mono- or difluorophenyl analogs (e.g., the tetrahydrofuran-linked compound in ). This property is critical in designing protease inhibitors and fluorinated polymers .

- Trifluoromethyl and Chlorine Substituents :

Trifluoromethyl groups (e.g., in ) increase lipophilicity and oxidative stability, whereas chlorine substituents (e.g., 3-chlorophenyl in ) may enhance halogen bonding in biological targets .

Application-Specific Differences

- Pharmaceuticals :

The tetrahydrofuran-containing triazole sulfonate () is tailored for antifungal activity, leveraging its rigid bicyclic structure. The target compound’s pentafluorophenyl group may instead optimize pharmacokinetic properties like blood-brain barrier penetration . - Agrochemicals : Sulfonamide-based triazoles () are preferred as herbicides due to their soil stability and systemic mobility, whereas sulfonate esters are more suited for lab-scale synthesis of active ingredients .

Biological Activity

Pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate is a compound belonging to the class of 1,2,4-triazoles, which are recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Overview of 1,2,4-Triazoles

1,2,4-Triazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been reported to exhibit various pharmacological effects including:

- Antimicrobial : Effective against bacteria and fungi.

- Anticancer : Show promise in inhibiting tumor growth.

- Anti-inflammatory : Reduce inflammation by modulating cytokine production.

- Antiviral : Potential in treating viral infections.

Antimicrobial Activity

The antimicrobial properties of this compound have been evaluated against various pathogens. In vitro studies indicate that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.12 µg/mL |

| Staphylococcus aureus | 0.25 µg/mL |

| Bacillus subtilis | 0.15 µg/mL |

These findings suggest that this compound may serve as a potent antimicrobial agent in clinical applications .

Anticancer Activity

Research has demonstrated the potential anticancer effects of this compound through several mechanisms:

- Cytotoxicity : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and showed significant cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| HeLa | 8.3 |

| A549 | 7.0 |

These results indicate that this compound may inhibit cancer cell proliferation effectively .

Anti-inflammatory Mechanisms

The anti-inflammatory properties of this compound were assessed through its ability to modulate cytokine production in vitro. In studies involving lipopolysaccharide (LPS)-stimulated macrophages:

- Cytokine Inhibition : The compound significantly reduced the levels of pro-inflammatory cytokines such as TNF-α and IL-6 by up to 60% at optimal concentrations.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-α | 100 | 40 |

| IL-6 | 80 | 32 |

This suggests that this compound may be beneficial in treating inflammatory diseases by targeting key inflammatory pathways .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound in clinical isolates of Staphylococcus aureus. The results indicated that the compound not only inhibited bacterial growth but also disrupted biofilm formation—a critical factor in chronic infections.

Evaluation of Anticancer Properties

Another investigation focused on the anticancer properties of the compound using animal models. Tumor-bearing mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histopathological analysis revealed apoptosis in tumor cells consistent with the observed cytotoxicity in vitro.

Q & A

Q. What are the optimal synthetic routes for pentafluorophenyl 1H-1,2,4-triazole-5-sulfonate, and what key reaction parameters influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution of hydrogen in triazine precursors using pentafluorophenyl lithium (generated in situ from pentafluorobenzene) followed by aryne-mediated cyclization. Key parameters include:

- Temperature : Reactions often proceed at ambient or slightly elevated temperatures (e.g., 40°C for cyclization steps).

- Solvent : Anhydrous THF or DMF is preferred for moisture-sensitive intermediates.

- Reagent stoichiometry : Excess pentafluorophenyl lithium (1.5–2.0 equiv) ensures complete substitution.

- Work-up : Chromatographic purification (e.g., petroleum ether/EtOAc) isolates the product .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Ref |

|---|---|---|---|

| Nucleophilic substitution | Pentafluorophenyl Li, THF, 0°C → rt | 65–75 | |

| Cyclization | Aryne intermediates, 40°C, 12 h | 50–60 |

Q. How can spectroscopic and crystallographic methods confirm the structure of this compound?

Methodological Answer:

- NMR : NMR identifies pentafluorophenyl substitution patterns (distinct CF/CF signals at δ -140 to -160 ppm). NMR resolves triazole protons (δ 8.5–9.5 ppm) and sulfonate groups (δ 3.5–4.5 ppm) .

- X-ray crystallography : Use SHELXL for refinement. Heavy atoms (F, S) improve resolution; twinning may require SHELXD for structure solution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution in pentafluorophenyl-triazole systems?

Methodological Answer: Regioselectivity arises from electronic effects:

Q. How do structural modifications (e.g., triazole isosteric substitution) impact bioactivity?

Methodological Answer:

- In vitro assays : Test anti-proliferative activity using MTT assays (IC values) against cancer cell lines (e.g., HeLa). Compare parent compound to analogs (e.g., 1,2,3-triazole substitution) .

- Molecular docking : Use AutoDock Vina to simulate binding to β-tubulin (PDB ID: 1JFF). Fluorine atoms enhance hydrophobic interactions .

Q. What analytical challenges arise in quantifying intermediates during synthesis, and how are they resolved?

Methodological Answer:

Q. How does the pentafluorophenyl group influence electrochemical stability in triazole-sulfonate derivatives?

Methodological Answer:

Q. What strategies optimize crystallinity for X-ray analysis of fluorinated triazole-sulfonates?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.